molecular formula C12H12Cl2N2O B6355305 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one CAS No. 1023576-47-7

3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one

Cat. No.: B6355305
CAS No.: 1023576-47-7
M. Wt: 271.14 g/mol
InChI Key: AQLIGGHKRSQJRW-UHFFFAOYSA-N
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Description

3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chloroaniline and 2-chlorocyclohexanone.

    Condensation Reaction: The 3-amino-4-chloroaniline is reacted with 2-chlorocyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Amino-4-bromophenyl)amino)-2-chlorocyclohex-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    3-((3-Amino-4-fluorophenyl)amino)-2-chlorocyclohex-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.

    3-((3-Amino-4-methylphenyl)amino)-2-chlorocyclohex-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is unique due to the presence of both amino and chlorine groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIGGHKRSQJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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